8-Bromo-1,6-naphthyridine
Overview
Description
8-Bromo-1,6-naphthyridine is a brominated naphthyridine derivative. Naphthyridines are a class of compounds that are structurally related to quinolines and are known for their diverse pharmacological activities. The presence of a bromine atom in the compound suggests potential reactivity that could be exploited in various chemical transformations.
Synthesis Analysis
The synthesis of related naphthyridine derivatives has been reported in the literature. For instance, methyl-substituted tetrahydro-1,6-naphthyridines were synthesized through chemical modification of pyridine derivatives. The synthesis involved the condensation of 1-benzyl-4-piperidinone with 3-amino-enones followed by debenzylation, indicating a multi-step process that could potentially be adapted for the synthesis of 8-Bromo-1,6-naphthyridine .
Molecular Structure Analysis
While the specific molecular structure analysis of 8-Bromo-1,6-naphthyridine is not detailed in the provided papers, the general structure of naphthyridines consists of a two-ring system with nitrogen atoms at the 1 and 8 positions. The addition of a bromine atom at the 8 position would likely influence the electronic properties of the molecule and could affect its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of naphthyridine derivatives can be quite varied. For example, 2-substituted 1,8-naphthyridines have been prepared and their reactivity explored. The decarboxylation of 3-carboxylic acids was used to prepare these derivatives, and a new synthesis route for 2-hydroxy-1,8-naphthyridine was developed using 3-bromomethyl-2-nitropyridine . These reactions suggest that 8-Bromo-1,6-naphthyridine could also undergo various chemical transformations, potentially including substitution reactions due to the presence of the bromine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Bromo-1,6-naphthyridine are not explicitly described in the provided papers. However, the papers do mention the use of spectroscopic techniques such as ultraviolet (u.v.), infrared (i.r.), and nuclear magnetic resonance (n.m.r.) to characterize the compounds . These techniques would be essential in determining the physical and chemical properties of 8-Bromo-1,6-naphthyridine, such as its absorbance characteristics, functional group presence, and molecular conformation.
Scientific Research Applications
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Anticancer Properties
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1,6-Naphthyridines, including 8-Bromo-1,6-naphthyridine, have been studied for their anticancer properties . They have shown promising results against different cancer cell lines .
- Methods of Application : The anticancer activity of 1,6-naphthyridines is typically studied using various cancer cell lines. The compounds are synthesized and then tested for their ability to inhibit the growth of these cells .
- Results : While specific results for 8-Bromo-1,6-naphthyridine were not found, 1,6-naphthyridines in general have shown promising anticancer activity .
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Anti-HIV Properties
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1,6-Naphthyridines have been studied for their potential anti-HIV properties .
- Methods of Application : These compounds are synthesized and then tested for their ability to inhibit the replication of the HIV virus .
- Results : While specific results for 8-Bromo-1,6-naphthyridine were not found, 1,6-naphthyridines in general have shown potential anti-HIV activity .
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Anti-Microbial Properties
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1,6-Naphthyridines have been studied for their antimicrobial properties .
- Methods of Application : These compounds are synthesized and then tested for their ability to inhibit the growth of various microbes .
- Results : While specific results for 8-Bromo-1,6-naphthyridine were not found, 1,6-naphthyridines in general have shown potential antimicrobial activity .
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Analgesic Properties
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1,6-Naphthyridines have been studied for their potential analgesic (pain-relieving) properties .
- Methods of Application : These compounds are synthesized and then tested for their ability to relieve pain in various experimental models .
- Results : While specific results for 8-Bromo-1,6-naphthyridine were not found, 1,6-naphthyridines in general have shown potential analgesic activity .
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Anti-Inflammatory Properties
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1,6-Naphthyridines have been studied for their potential anti-inflammatory properties .
- Methods of Application : These compounds are synthesized and then tested for their ability to reduce inflammation in various experimental models .
- Results : While specific results for 8-Bromo-1,6-naphthyridine were not found, 1,6-naphthyridines in general have shown potential anti-inflammatory activity .
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Anti-Oxidant Properties
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1,6-Naphthyridines have been studied for their potential anti-oxidant properties .
- Methods of Application : These compounds are synthesized and then tested for their ability to neutralize harmful free radicals in various experimental models .
- Results : While specific results for 8-Bromo-1,6-naphthyridine were not found, 1,6-naphthyridines in general have shown potential anti-oxidant activity .
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Synthesis of Metal Complexes
- Scientific Field : Inorganic Chemistry
- Summary of Application : 1,6-Naphthyridines can form complexes with various metals . These metal complexes can have a variety of applications, including catalysis, magnetism, and luminescence .
- Methods of Application : The metal complexes are typically synthesized by reacting the 1,6-naphthyridine with a metal salt in a suitable solvent .
- Results : While specific results for 8-Bromo-1,6-naphthyridine were not found, 1,6-naphthyridines in general have shown the ability to form stable metal complexes .
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Photophysical Applications
- Scientific Field : Physical Chemistry
- Summary of Application : 1,6-Naphthyridines, including 8-Bromo-1,6-naphthyridine, can have various photophysical applications . This can include use in photovoltaic cells, light-emitting diodes, and sensors .
- Methods of Application : The photophysical properties of 1,6-naphthyridines are typically studied using various spectroscopic techniques .
- Results : While specific results for 8-Bromo-1,6-naphthyridine were not found, 1,6-naphthyridines in general have shown promising photophysical properties .
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Industrial Applications
- Scientific Field : Industrial Chemistry
- Summary of Application : 1,6-Naphthyridines can have various industrial applications . This can include use in the synthesis of dyes, pigments, and pharmaceuticals .
- Methods of Application : The industrial applications of 1,6-naphthyridines are typically studied using various chemical synthesis and analysis techniques .
- Results : While specific results for 8-Bromo-1,6-naphthyridine were not found, 1,6-naphthyridines in general have shown potential industrial applications .
properties
IUPAC Name |
8-bromo-1,6-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBNZTONCGWKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355779 | |
Record name | 8-Bromo-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1,6-naphthyridine | |
CAS RN |
17965-74-1 | |
Record name | 8-Bromo-1,6-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17965-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-1,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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